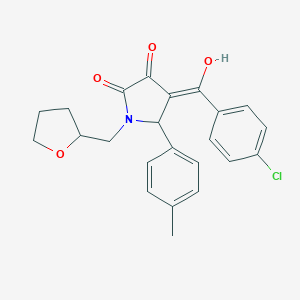
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide, also known as EEFB, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. EEFB is a benzamide derivative that has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been found to inhibit the activity of protein kinase B (AKT), a signaling pathway that is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspases, a family of proteases that play a key role in programmed cell death. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been found to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases (MMPs), enzymes that are involved in the breakdown of extracellular matrix. Additionally, 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to inhibit the production of reactive oxygen species (ROS), which are involved in various physiological processes such as inflammation and cancer.
Advantages and Limitations for Lab Experiments
One of the advantages of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is that it exhibits potent anticancer, anti-inflammatory, and antiviral properties. This makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is that its mechanism of action is not fully understood. Further research is needed to elucidate the exact signaling pathways that are involved in its biological effects.
Future Directions
There are several future directions for research on 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide. One area of interest is the development of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide-based therapeutics for the treatment of cancer, inflammation, and viral infections. Another area of interest is the elucidation of the exact mechanism of action of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide, which could lead to the discovery of novel signaling pathways that are involved in various physiological processes. Additionally, the development of new synthetic methods for 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide could lead to the discovery of more potent analogs with improved biological activity.
Synthesis Methods
The synthesis of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide involves the reaction of 4-fluoroaniline with 4-(2-chloroethoxy)benzoic acid in the presence of triethylamine and N,N-dimethylformamide. The resulting product is then reacted with ethylene glycol in the presence of a catalytic amount of sulfuric acid to yield 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide. The chemical structure of 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide is shown in Figure 1.
Scientific Research Applications
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has also been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, 4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide has been found to exhibit antiviral properties by inhibiting the replication of hepatitis C virus (HCV).
properties
Product Name |
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
|---|---|
Molecular Formula |
C17H18FNO3 |
Molecular Weight |
303.33 g/mol |
IUPAC Name |
4-(2-ethoxyethoxy)-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C17H18FNO3/c1-2-21-11-12-22-16-9-3-13(4-10-16)17(20)19-15-7-5-14(18)6-8-15/h3-10H,2,11-12H2,1H3,(H,19,20) |
InChI Key |
YILAJMQOBPSGNH-UHFFFAOYSA-N |
SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 4-{4-hydroxy-3-(4-methoxybenzoyl)-1-[2-(4-morpholinyl)ethyl]-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B266875.png)
![(5Z)-2-amino-5-[(6-methoxy-1,3-benzodioxol-5-yl)methylidene]-4,6-dimethyl-5H-cyclopenta[b]pyridine-3,7-dicarbonitrile](/img/structure/B266879.png)
![2-amino-6-(1,3-benzodioxol-5-ylmethyl)-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266881.png)
![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-6-[2-(4-morpholinyl)ethyl]-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B266882.png)

![1-(4-Chlorophenyl)-3-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B266885.png)
![3,4-dimethoxy-N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B266890.png)
![(4E)-1-(3-chlorophenyl)-5-(3-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione](/img/structure/B266891.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B266896.png)
![3-[(4-chlorobenzoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B266900.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-methoxybenzamide](/img/structure/B266901.png)
![2-fluoro-N-(3-{[(2-furylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B266902.png)
![N-{3-[(cyclohexylamino)carbonyl]phenyl}-2-ethoxybenzamide](/img/structure/B266904.png)